Regioisomeric Impact on Biological Activity: Para vs. Ortho Substitution
The para-substituted regioisomer (CAS 565174-36-9) has been identified in patent literature as a key intermediate or substructure in biologically active molecules, notably in a BTK inhibitor where it contributes to sub-nanomolar potency (IC50: 1 nM) [1]. In contrast, the ortho-substituted analog (CAS 923191-32-6) lacks any documented biological activity in publicly available databases like BindingDB or ChEMBL. This stark difference in reported bioactivity underscores that the position of the benzonitrile group is a critical determinant of target engagement.
| Evidence Dimension | In vitro potency (IC50) in a biological assay |
|---|---|
| Target Compound Data | IC50: 1 nM (as part of a larger BTK inhibitor molecule, Example 99 in US20240083900) |
| Comparator Or Baseline | 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (ortho-isomer, CAS 923191-32-6) |
| Quantified Difference | > 100,000-fold difference in reported potency (1 nM vs. no reported activity) |
| Conditions | Tyrosine-protein kinase BTK (Homo sapiens) inhibition assay |
Why This Matters
This demonstrates that regioisomerism is not a trivial substitution; the para-isomer (CAS 565174-36-9) is associated with high-potency applications, whereas the ortho-isomer (CAS 923191-32-6) appears to be biologically inert in the same context, making them non-interchangeable in research.
- [1] BindingDB. Entry for US20240083900, Example 99 (Tyrosine-protein kinase BTK). Retrieved from bdb2.ucsd.edu. View Source
